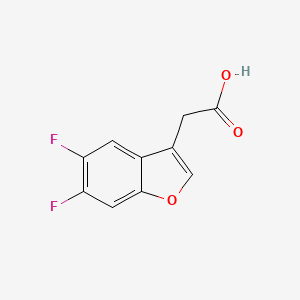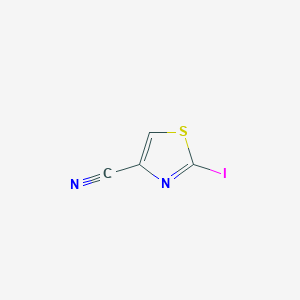
2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a unique combination of pyridine, pyrazole, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-aminopyridine with appropriate aldehydes and ketones, followed by cyclization reactions to form the pyrazole and pyrimidine rings . The reaction conditions often include the use of catalysts such as pyridine-2-carboxylic acid to facilitate the multi-component synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of bioproduct catalysts, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or pyridine groups using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenated compounds, such as bromoethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
科学研究应用
2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .
相似化合物的比较
Similar Compounds
3-Aminopyridine: A precursor in the synthesis of the target compound.
Pyrazolo[3,4-b]quinolinones: Compounds with similar structural motifs and biological activities.
Thiazole derivatives: Compounds with comparable medicinal properties.
Uniqueness
2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
属性
分子式 |
C13H12N6O |
|---|---|
分子量 |
268.27 g/mol |
IUPAC 名称 |
2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H12N6O/c1-8-5-12(20)17-13(16-8)19-11(14)6-10(18-19)9-3-2-4-15-7-9/h2-7H,14H2,1H3,(H,16,17,20) |
InChI 键 |
OBUOZPGWFJWMJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CN=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B11803789.png)
![(R)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11803798.png)





![7-Amino-3-isopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11803829.png)

![3-Amino-2-(3-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803836.png)
![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11803846.png)


